3-Fluoro-6-iodopyridazine

Catalog No.
S1544268
CAS No.
162438-03-1
M.F
C4H2FIN2
M. Wt
223.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-6-iodopyridazine

CAS Number

162438-03-1

Product Name

3-Fluoro-6-iodopyridazine

IUPAC Name

3-fluoro-6-iodopyridazine

Molecular Formula

C4H2FIN2

Molecular Weight

223.97 g/mol

InChI

InChI=1S/C4H2FIN2/c5-3-1-2-4(6)8-7-3/h1-2H

InChI Key

DMUYHRTXROUSJR-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1F)I

Synonyms

3-fluoro-6-iodo-Pyridazine

Canonical SMILES

C1=CC(=NN=C1F)I

3-Fluoro-6-iodopyridazine is a halogenated heterocyclic compound characterized by a pyridazine ring substituted with fluorine and iodine atoms. Its molecular formula is C4H2F1I1N2C_4H_2F_1I_1N_2, and it possesses unique physical and chemical properties due to the presence of these halogen substituents. The compound is notable for its potential applications in pharmaceuticals and agrochemicals, where halogenation can enhance biological activity and modify reactivity profiles.

Typical of halogenated heterocycles, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles in a process known as nucleophilic aromatic substitution, which is facilitated by the presence of the electron-withdrawing fluorine atom.
  • Halogen Dance Reactions: This involves the migration of halogen substituents within the aromatic system, allowing for the formation of different regioisomers .
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, which are valuable for constructing complex organic molecules .

The biological activity of 3-fluoro-6-iodopyridazine is primarily linked to its structural features. Compounds with similar structures have been shown to exhibit:

  • Antimicrobial Properties: Halogenated pyridazines often demonstrate activity against various pathogens.
  • Anticancer Activity: Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing biochemical pathways relevant to disease mechanisms .

The synthesis of 3-fluoro-6-iodopyridazine can be achieved through several methods:

  • Direct Halogenation: Starting from a pyridazine precursor, fluorination and iodination can be performed sequentially or simultaneously using appropriate reagents.
  • Lithiation-Followed by Halogenation: This method involves the lithiation of a pyridazine ring followed by electrophilic halogenation, allowing for selective substitution at desired positions .
  • Photoredox Catalysis: Recent advancements include using photoredox catalysis to facilitate the formation of fluorinated pyridazines from simpler precursors under light irradiation .

3-Fluoro-6-iodopyridazine has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating novel therapeutic agents targeting specific diseases.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals that require enhanced efficacy due to its halogen substituents.
  • Material Science: Fluorinated compounds often exhibit unique physical properties, making them suitable for advanced materials .

Studies on the interactions of 3-fluoro-6-iodopyridazine with biological systems indicate that it may affect various biochemical pathways. For instance:

  • Enzyme Interaction: The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism .
  • Cellular Uptake Studies: Research suggests that the compound's lipophilicity allows it to permeate cellular membranes effectively, enhancing its bioavailability .

Several compounds share structural similarities with 3-fluoro-6-iodopyridazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-6-iodopyridazineContains chlorine instead of fluorineExhibits different reactivity patterns
5-Bromo-2-chloro-pyridazineBromine and chlorine substitutionsKnown for high antimicrobial activity
5-Fluoro-pyridazineOnly fluorine substitutionOften used in drug discovery
4-Iodo-pyridazineIodine substitution at a different positionDifferent biological activity profile

These compounds highlight the unique reactivity and potential applications of 3-fluoro-6-iodopyridazine in comparison to its analogs. Each compound's specific halogenation pattern influences its chemical behavior and biological interactions significantly .

XLogP3

1

Dates

Last modified: 07-17-2023

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